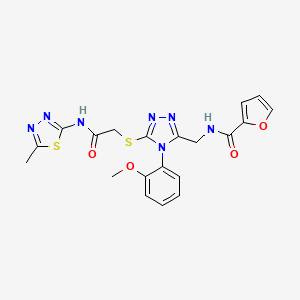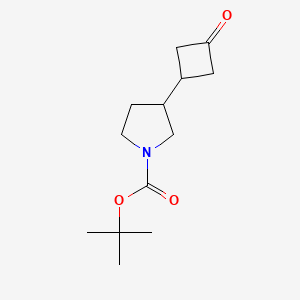
4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile" is a complex organic molecule that appears to be related to various research areas, including the synthesis of functionalized pyridines and pyrazines, as well as the study of their chemical properties and reactivity. The papers provided discuss related compounds and their synthesis, molecular structure, and potential applications in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of different starting materials such as 4-hydroxy-6-methyl-2-pyridone with various reagents to afford compounds like 4H-pyrano[3,2-c]pyridines . Another study describes the synthesis of a novel pyrano[3,2-c]quinoline derivative, which was characterized using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the molecular frameworks.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as FT-IR, NMR, and UV-visible spectroscopy . The crystal structure of a pyrazolo[4,3-c]pyridine derivative has been described, revealing specific conformational details and intramolecular interactions . These findings provide insights into the structural aspects that could be expected for the compound of interest.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various studies. For instance, the reaction of enaminonitriles with different reagents leads to the formation of diverse heterocyclic structures . Additionally, the synthesis of bis(pyrazole-benzofuran) hybrids involving piperazine linkers indicates the potential for creating a wide range of biologically active compounds . These reactions highlight the versatility of the chemical frameworks related to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a related pyrano[3,2-c]quinoline derivative have been extensively studied, including its nonlinear optical behavior and thermodynamic properties . Such studies are crucial for understanding the behavior of these compounds under various conditions and for their potential applications in different technological domains.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with structures resembling 4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile have been explored for their antimicrobial properties. For instance, the study on the crystal structure and antimicrobial activity of a related compound demonstrated favorable antimicrobial activities, suggesting potential utility in the development of new antimicrobial agents (Okasha et al., 2022).
Heterocyclic Synthesis
The utility of enaminonitriles in heterocyclic synthesis has been documented, showing the versatility of compounds with nitrile and dimethylamino groups in generating novel pyrazole, pyridine, and pyrimidine derivatives (Fadda et al., 2012). This underscores the chemical compound's potential as a precursor in synthesizing a wide range of heterocyclic compounds with possible pharmaceutical applications.
Cytotoxic Activity
Research on compounds that share structural similarities, particularly those featuring dimethylamino and pyrazinyl groups, has revealed significant cytotoxic activities against various tumor cell lines. A study synthesizing 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes indicated some compounds exhibited notable cytotoxic activity, highlighting the therapeutic potential of such molecules in cancer research (Vosooghi et al., 2010).
Propriétés
IUPAC Name |
4-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23(2)17-18(22-10-9-21-17)26-16-4-3-11-24(13-16)19(25)15-7-5-14(12-20)6-8-15/h5-10,16H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZUOYSFNTYNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide](/img/structure/B2546322.png)


![N-[(2-Sulfamoylthiophen-3-yl)methyl]but-2-ynamide](/img/structure/B2546327.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2546329.png)




![5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546340.png)

